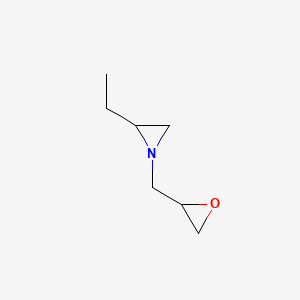

Aziridine, 2-ethyl-1-(oxiranylmethyl)-

Description

Significance of Strained Heterocyclic Ring Systems in Organic Synthesis

The Aziridine (B145994) Ring System: Strain and Reactivity

Aziridines are three-membered heterocyclic compounds containing one nitrogen atom. The internal bond angles of approximately 60° are considerably smaller than the ideal 109.5° for sp³-hybridized atoms, resulting in significant angle strain. wikipedia.org This high ring strain energy, estimated to be similar to that of cyclopropane (B1198618) and oxirane, renders the aziridine ring susceptible to cleavage. nih.gov

The primary mode of reaction for aziridines is nucleophilic ring-opening. wikipedia.org Due to the ring strain, they are reactive substrates for a host of nucleophiles, including amines, thiols, and organometallic reagents. wikipedia.orgrsc.orgnih.gov The efficiency and regioselectivity of these reactions are heavily influenced by the nature of substituents on both the ring carbons and the nitrogen atom. mdpi.com Electron-withdrawing groups on the nitrogen, for instance, activate the ring, making it more electrophilic and facilitating attack by nucleophiles. mdpi.com Conversely, non-activated aziridines are more inert but can be activated by conversion into an aziridinium (B1262131) ion, which then readily undergoes ring-opening. nih.gov This reactivity is a cornerstone for the synthesis of vicinal diamines and other 1,2-difunctionalized amine derivatives. rsc.org

The Oxirane (Epoxide) Ring System: Strain and Reactivity

The oxirane, or epoxide, ring is the oxygen-containing analogue of aziridine and is one of the most widely used intermediates in organic synthesis. nih.gov Like aziridines, epoxides possess substantial ring strain, which is the driving force for their high reactivity. chemistrysteps.com This strain makes them prone to ring-opening reactions even though the alkoxide is typically a poor leaving group. chemistrysteps.com

Epoxides readily react with a vast range of nucleophiles, including carbon, nitrogen, and oxygen-based reagents, to produce 1,2-difunctionalized products, such as 1,2-diols and amino alcohols. nih.govlibretexts.org The regiochemistry of the ring-opening is dependent on the reaction conditions. Under basic or neutral conditions, the reaction proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom. chemistrysteps.commasterorganicchemistry.com Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. libretexts.orgmasterorganicchemistry.com The subsequent nucleophilic attack occurs preferentially at the more substituted carbon, as the reaction mechanism gains partial SN1 character. chemistrysteps.commasterorganicchemistry.com In either case, the attack occurs from the backside, resulting in an anti- or trans-configuration of the nucleophile and the hydroxyl group. chemistrysteps.com

Table 1: Comparison of Aziridine and Oxirane Ring Systems

| Property | Aziridine | Oxirane (Epoxide) |

|---|---|---|

| Heteroatom | Nitrogen (N) | Oxygen (O) |

| Structure | Three-membered ring with one N and two C atoms | Three-membered ring with one O and two C atoms |

| Approximate Ring Strain Energy | ~27 kcal/mol | ~27 kcal/mol dtic.mil |

| Typical Reaction | Nucleophilic Ring-Opening wikipedia.org | Nucleophilic Ring-Opening thieme-connect.de |

| Common Products | β-substituted amines, vicinal diamines rsc.org | 1,2-diols, β-substituted alcohols libretexts.org |

Conceptual Framework of Bifunctional Aziridine-Epoxide Architectures

Molecules such as Aziridine, 2-ethyl-1-(oxiranylmethyl)- that contain both an aziridine and an epoxide ring possess a bifunctional architecture with two distinct electrophilic sites. This dual reactivity offers a powerful platform for the synthesis of complex molecules through selective or sequential ring-opening reactions. The presence of two different strained rings allows for orthogonal reactivity, where one ring can be opened under conditions that leave the other intact.

The selectivity of a nucleophilic attack on either the aziridine or the epoxide can be controlled by several factors:

Reaction Conditions: Acidic conditions may preferentially activate the epoxide ring by protonating the oxygen atom. masterorganicchemistry.com The reactivity of the aziridine nitrogen, being less basic than an acyclic amine, can also be influenced by pH. wikipedia.org

Nature of the Nucleophile: "Hard" and "soft" nucleophiles may exhibit different preferences for attacking the carbon atoms of the aziridine versus the epoxide.

Catalysis: The use of specific Lewis or Brønsted acid catalysts can direct a nucleophile to one of the two rings.

Substituents: The electronic and steric nature of the substituents on the aziridine nitrogen can dramatically alter its reactivity compared to the epoxide. mdpi.comnih.gov

This controlled reactivity enables tandem reactions, where the initial ring-opening of one heterocycle can trigger a subsequent intramolecular cyclization involving the second ring, leading to the formation of more complex heterocyclic systems. nih.govacs.org For example, a nucleophilic attack on the epoxide could be followed by an intramolecular attack of the newly formed hydroxyl group on the aziridine ring, or vice versa. Such strategies are highly valuable for building molecular complexity in a step-economical fashion. nih.govresearchgate.net

Current Research Trends in Multifunctional Small-Ring Heterocycles

The field of heterocyclic chemistry is continually evolving, with a significant focus on developing new synthetic methodologies and applications for these vital compounds. rsc.orgelsevier.comelsevier.commdpi.com Modern research trends involving multifunctional small-ring heterocycles, like those containing both aziridine and epoxide moieties, are driven by the demand for more efficient and selective synthetic routes to complex, high-value molecules.

Key research trends include:

Catalyst Development: A major area of focus is the design of novel catalysts that can achieve high levels of regio- and stereoselectivity in the ring-opening of multifunctional heterocycles. mdpi.com This includes transition-metal catalysis, organocatalysis, and biocatalysis to control which ring reacts and at which position.

Tandem and Multicomponent Reactions: There is growing interest in designing cascade or tandem reactions where a single synthetic operation triggers multiple bond-forming events. bohrium.comacs.org Bifunctional molecules are ideal substrates for such processes, allowing for the rapid construction of complex scaffolds from simple starting materials. nih.gov

Synthesis of Bioactive Molecules: Strained heterocycles are key building blocks for synthesizing biologically active compounds and pharmaceuticals. nih.govnih.gov Research is actively exploring the use of bifunctional aziridine-epoxides to create novel libraries of compounds for drug discovery.

Polymer Chemistry: The controlled ring-opening of aziridines and epoxides is fundamental to polymer science. rsc.org Bifunctional monomers offer the potential to create novel cross-linked polymers or functional materials with tailored properties.

These research efforts continue to expand the synthetic utility of strained heterocycles, solidifying their role as indispensable tools in modern organic chemistry. rsc.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

4465-97-8 |

|---|---|

Molecular Formula |

C7H13NO |

Molecular Weight |

127.18 g/mol |

IUPAC Name |

2-ethyl-1-(oxiran-2-ylmethyl)aziridine |

InChI |

InChI=1S/C7H13NO/c1-2-6-3-8(6)4-7-5-9-7/h6-7H,2-5H2,1H3 |

InChI Key |

HHSKTLKGFHKHOI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CN1CC2CO2 |

Origin of Product |

United States |

Synthetic Methodologies for Aziridine, 2 Ethyl 1 Oxiranylmethyl and Analogous Bifunctional Aziridine Epoxide Compounds

Approaches to Aziridine (B145994) Ring Construction

The formation of the 2-ethylaziridine (B1583769) core is the critical step in synthesizing the target compound. Numerous classical and modern methods are available for constructing the aziridine heterocycle.

Intramolecular Cyclization of Haloamines and Amino Alcohols

One of the most fundamental strategies for aziridine synthesis is the intramolecular cyclization of vicinal (1,2-substituted) precursors. This approach relies on an intramolecular S(_N)2 reaction where a nitrogen nucleophile displaces a leaving group on an adjacent carbon.

The Gabriel synthesis of aziridines involves the cyclization of a (\beta)-haloamine under basic conditions. The base deprotonates the amine, increasing its nucleophilicity and facilitating the displacement of the adjacent halide to form the three-membered ring. thieme-connect.deresearchgate.net

A related and widely used method is the Wenker synthesis , which converts (\beta)-amino alcohols into aziridines. sci-hub.se The amino alcohol is first treated with sulfuric acid to form a sulfate (B86663) ester. Subsequent treatment with a strong base induces cyclization by deprotonating the amine, which then displaces the sulfate group. thieme-connect.desci-hub.se Modified Wenker procedures using chlorosulfonic acid followed by cyclization with sodium hydroxide (B78521) or sodium carbonate have been developed to be applicable under milder conditions and for a broader range of substrates. nih.govnih.gov For the synthesis of a 2-ethylaziridine precursor, 1-amino-2-butanol (B1205648) would be the logical starting material.

| Method | Precursor | Key Reagents | General Principle |

|---|---|---|---|

| Gabriel Synthesis | (\beta)-Haloamine | Base (e.g., NaOH, KOH) | Base-mediated intramolecular S(_N)2 displacement of a halide by an amine. thieme-connect.de |

| Wenker Synthesis | (\beta)-Amino alcohol | 1. H(_2)SO(_4) 2. Base (e.g., NaOH) | Conversion of hydroxyl to a good leaving group (sulfate ester) followed by base-mediated intramolecular cyclization. sci-hub.se |

| Modified Wenker Synthesis | (\beta)-Amino alcohol | 1. ClSO(_3)H 2. Base (e.g., NaOH, K(_2)CO(_3)) | Milder conditions for esterification and cyclization, extending substrate scope. nih.gov |

Nitrene Addition to Alkenes

The direct addition of a nitrene (:N-R) or a nitrene equivalent to an alkene is a powerful and atom-economical method for forming aziridines. thieme-connect.de The reaction is a cycloaddition where the nitrene adds across the double bond of the alkene. To form 2-ethylaziridine, the corresponding alkene would be 1-butene.

Nitrenes can be generated from various precursors, such as the thermolysis or photolysis of organic azides (R-N(_3)), which releases dinitrogen gas. thieme-connect.de However, the most synthetically useful methods often involve the in-situ generation of metal-bound nitrene intermediates (metallonitrenes) from precursors like sulfamates or iminoiodinanes in the presence of a transition metal catalyst. Catalysts based on rhodium, copper, and other metals are commonly employed to control reactivity and selectivity. For instance, dirhodium(II) tetracarboxylate complexes are highly efficient for the aziridination of mono-substituted olefins with sulfamates, proceeding with high yields.

| Catalyst System | Nitrene Precursor | Alkene Type | Key Features |

|---|---|---|---|

| Dirhodium(II) Tetracarboxylates | Sulfamates, Sulfonamides | Mono-, di-, and trisubstituted | High efficiency and chemoselectivity; can be made highly enantioselective with chiral ligands. |

| Copper-exchanged Zeolite Y (CuHY) | PhI=NTs | Styrene, other alkenes | Heterogeneous catalysis, enabling easier catalyst separation. Can be modified for asymmetric synthesis. |

| Planar Chiral Rhodium(III) Indenyl Complex | Hydroxylamine derivatives | Unactivated terminal alkenes | Provides high enantioselectivity for challenging unactivated olefins. |

Reactions Involving Ylides and Diazo Compounds

Aziridines can be synthesized by the reaction of imines with carbenoid precursors, such as sulfur ylides or diazo compounds. These methods construct the C-C bond of the aziridine ring through nucleophilic attack on the imine carbon.

The aza-Corey-Chaykovsky reaction involves the addition of a sulfur ylide (e.g., dimethyloxosulfonium methylide) to an imine. The reaction proceeds via nucleophilic addition of the ylide to the imine, forming a betaine (B1666868) intermediate which then undergoes intramolecular cyclization with the loss of a sulfur-containing leaving group (e.g., dimethyl sulfoxide) to yield the aziridine.

Alternatively, the reaction of imines with diazo compounds, most commonly ethyl diazoacetate (EDA), provides a direct route to aziridine-2-carboxylates. This reaction is typically catalyzed by Lewis acids such as boron trifluoride (BF(_3)(\cdot)OEt(_2)), ytterbium triflate (Yb(OTf)(_3)), or tin(IV) chloride (SnCl(_4)). The Lewis acid activates the imine toward nucleophilic attack by the diazo compound. The reaction generally shows a high preference for the formation of cis-aziridines.

Formation from Triazolines, Epoxides, and Oximes

Aziridines can also be formed through the transformation of other heterocyclic or acyclic precursors.

From Triazolines: 1,2,3-Triazolines, which are readily formed from the [3+2] cycloaddition of an azide (B81097) with an alkene, can undergo thermal or photochemical decomposition to extrude dinitrogen (N(_2)). This decomposition yields the corresponding aziridine. thieme-connect.de Photolysis, in particular, has been shown to produce aziridines in high yield, whereas pyrolysis may lead to other rearrangement products.

From Epoxides: The conversion of epoxides to aziridines is a common and stereospecific two-step process. First, the epoxide is ring-opened by a nitrogen nucleophile, typically sodium azide (NaN(_3)), to form a (\beta)-azido alcohol. This step is highly regioselective, with the azide attacking the least sterically hindered carbon. In the second step, the azido (B1232118) alcohol is reduced (e.g., with a phosphine (B1218219) in a Staudinger reaction or by catalytic hydrogenation) to the corresponding (\beta)-amino alcohol, which can then be cyclized to the aziridine as described in section 2.1.1. thieme-connect.de

From Oximes: The synthesis of aziridines from oximes is less direct but can be achieved through various transformations. One potential pathway involves the reduction of an oxime to a hydroxylamine, followed by further functionalization and cyclization. More complex rearrangements, such as the Neber rearrangement, can produce azirines, which can be subsequently reduced to aziridines. Another approach involves the ring-opening of aziridines with the (\alpha)-carbanion of an oxime, demonstrating the utility of oximes as nucleophiles in reactions with pre-formed aziridines rather than as direct precursors.

Catalytic Asymmetric Aziridination Strategies

Achieving enantioselectivity in aziridine synthesis is crucial for applications in pharmaceuticals and chiral synthesis. Catalytic asymmetric aziridination, particularly via nitrene transfer to alkenes or carbene transfer to imines, has been a major focus of research.

Chiral Lewis acids, derived from ligands like VAPOL or VANOL combined with boron-based reagents, have been developed to catalyze the reaction between imines and ethyl diazoacetate with high enantioselectivity (up to 99% ee) and diastereoselectivity.

For nitrene transfer reactions, various catalyst systems have been explored. Chiral dirhodium(II) tetracarboxylates are effective for the aziridination of a wide range of alkenes, including mono-, di-, and trisubstituted variants, with excellent enantiomeric excesses. Similarly, copper complexes with chiral bis(oxazoline) ligands have been successfully used. For challenging unactivated terminal alkenes, novel catalyst systems based on planar chiral rhodium(III) indenyl complexes have shown remarkable success, providing access to highly enantioenriched 2-alkylaziridines.

| Catalyst Type | Reaction | Typical Ligand | Enantioselectivity (ee) |

|---|---|---|---|

| Chiral Boron Lewis Acid | Imine + Diazo Compound | VAPOL / VANOL | >90-98% |

| Dirhodium(II) Complex | Alkene + Sulfamate (B1201201) | Chiral Carboxylates | up to 99% |

| Copper(I) Complex | Alkene + PhI=NTs | Bis(oxazoline) | up to 61% (heterogeneous) |

| Rhodium(III) Complex | Alkene + Hydroxylamine | Planar Chiral Indenyl | up to 91:9 e.r. |

Approaches to Oxirane Ring Construction

Once the 2-ethylaziridine ring is formed, the final step is the introduction of the (oxiranylmethyl)- or glycidyl (B131873) group onto the aziridine nitrogen. This is typically achieved through a standard nucleophilic substitution (N-alkylation) reaction. The secondary amine of 2-ethylaziridine acts as a nucleophile, attacking an electrophile that contains the oxirane ring.

The most common electrophilic reagents for this purpose are epichlorohydrin (B41342) or glycidyl tosylate. The reaction is an S(_N)2 process, typically carried out in the presence of a base to deprotonate the aziridine nitrogen, thereby increasing its nucleophilicity. The nitrogen anion then attacks the primary carbon of the electrophile, displacing the leaving group (chloride or tosylate) to form the N-C bond and yield the final product, Aziridine, 2-ethyl-1-(oxiranylmethyl)-.

The reaction mechanism involves:

Deprotonation: A base (e.g., NaH, K(_2)CO(_3)) removes the proton from the nitrogen of 2-ethylaziridine, forming a potent aziridinide anion.

Nucleophilic Attack: The aziridinide anion attacks the least sterically hindered carbon of the epichlorohydrin or glycidyl tosylate.

Displacement: The leaving group (Cl or TsO) is expelled, resulting in the formation of the N-glycidyl bond.

This method is a general and efficient way to N-functionalize aziridines and other secondary amines with an epoxide moiety, providing a straightforward route to bifunctional compounds like the target molecule.

Epoxidation of Olefinic Precursors

A direct and common strategy for installing the oxirane ring is the epoxidation of an olefinic precursor. In the context of synthesizing Aziridine, 2-ethyl-1-(oxiranylmethyl)-, the logical precursor is N-allyl-2-ethylaziridine. This approach benefits from the wide availability of epoxidation reagents and the predictability of the reaction.

The epoxidation of the allylic double bond can be achieved using various oxidizing agents. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are frequently employed for this transformation. The reaction typically proceeds with high chemoselectivity, targeting the electron-rich double bond without affecting the aziridine ring, especially when the aziridine nitrogen is non-activated or alkyl-substituted. Metalloporphyrin complexes, for instance, have been used as catalysts for the diastereoselective epoxidation of acyclic allyl-substituted alkenes, offering a pathway to control stereochemistry. The choice of oxidant and reaction conditions can be tailored to optimize yield and selectivity.

Table 1: Selected Conditions for Epoxidation of Allylic Substrates

| Precursor Type | Reagent/Catalyst | Key Features | Reference |

|---|---|---|---|

| Allylic Diols | m-CPBA | High anti-diastereoselectivity due to intramolecular hydrogen bonding. | |

| Allylic Alkenes | [Mn(2,6-Cl₂TPP)Cl] / Oxone | Efficient erythro-selective epoxidation. | |

| Triterpenic Allylic Alcohols | m-CPBA | Hydroxy-directed oxidation can lead to inversion of stereocenters. |

Alternative Methods for Oxirane Ring Formation

Beyond the direct epoxidation of an alkene, the oxirane ring can be constructed through intramolecular cyclization reactions. A prominent method involves the N-alkylation of the parent aziridine (2-ethylaziridine) with a suitable three-carbon building block, most commonly epichlorohydrin.

This reaction proceeds via nucleophilic attack of the secondary amine of the 2-ethylaziridine ring on the epichlorohydrin. The reaction can occur through two main pathways: attack at the epoxide ring followed by elimination, or attack at the carbon bearing the chlorine atom (SN2 displacement) followed by base-induced intramolecular cyclization of the resulting chlorohydrin to form the new epoxide ring. This latter pathway is a well-established method for synthesizing glycidyl ethers and amines. The use of a base, such as sodium hydroxide or potassium carbonate, is crucial for the final ring-closing step to form the oxirane. This method is particularly useful as it builds the desired N-(oxiranylmethyl) linkage directly.

Convergent and Divergent Synthesis of Bifunctional Aziridine-Epoxide Structures

The assembly of the target molecule can be designed in a convergent or divergent manner, involving either the piecing together of pre-functionalized fragments or the stepwise construction of the rings on a common scaffold.

Sequential Functionalization and Ring Formation

A sequential approach offers a high degree of control by building the molecule one ring at a time. Two logical retrosynthetic pathways exist:

Aziridination followed by N-alkylation/Epoxidation: This is the most straightforward route. First, 2-ethylaziridine is synthesized. Common methods for creating the aziridine ring include the Wenker synthesis from 2-aminobutanol or the addition of a nitrene to 1-butene. Subsequently, the (oxiranylmethyl) group is introduced. This can be achieved either by N-alkylation with epichlorohydrin as described in section 2.2.2, or by N-allylation followed by epoxidation as detailed in section 2.2.1.

Epoxide formation followed by Aziridination: In this alternative sequence, an epoxy-containing amine precursor is first constructed, and the aziridine ring is formed in a later step. For example, starting from allylamine, one could perform epoxidation to get glycidylamine, followed by functionalization of the double bond (e.g., conversion to a vicinal haloamine) and subsequent cyclization to form the 2-ethylaziridine ring. This route is generally more complex due to potential competing reactions involving the pre-existing epoxide ring.

One-Pot and Cascade Methodologies

To improve synthetic efficiency, sequential steps can be combined into one-pot procedures or designed as cascade reactions. A one-pot synthesis could involve the formation of 2-ethylaziridine from an appropriate precursor, followed by the direct addition of an alkylating agent like epichlorohydrin and a base to the same reaction vessel without isolating the intermediate aziridine.

Cascade reactions, where the formation of one intermediate triggers a subsequent reaction, represent a more elegant approach. For instance, a suitably designed precursor could undergo a cascade oxidative protocol where an alkene and a primary amine are combined to form the aziridine, which is then functionalized in situ. While specific cascade reactions leading directly to Aziridine, 2-ethyl-1-(oxiranylmethyl)- are not prominently documented, the principles of epoxide-opening cascades and multicomponent reactions involving both epoxides and aziridines provide a conceptual framework for developing such advanced syntheses.

Stereochemical Control in the Synthesis of Aziridine-Epoxide Systems

The target molecule possesses two potential stereocenters: one at the C2 position of the aziridine ring and another at the C2 position of the oxirane. Controlling the absolute and relative stereochemistry at these centers is a critical challenge in the synthesis of such bifunctional compounds.

Diastereoselective Pathways

When both rings are chiral, four possible stereoisomers can exist. Diastereoselective synthesis aims to produce one diastereomer preferentially over the others. The stereochemical outcome is typically governed by either the influence of a pre-existing stereocenter in the substrate or by the use of a chiral reagent or catalyst.

A common strategy involves starting with an enantiomerically pure building block. For example, if one starts with optically active (R)- or (S)-2-ethylaziridine, the existing stereocenter can direct the stereochemistry of a subsequent epoxidation reaction on an N-allyl group. This substrate-controlled diastereoselectivity arises from the chiral environment created by the 2-ethyl group, which can influence the trajectory of the incoming epoxidizing agent, leading to the preferential formation of one of the two possible diastereomeric epoxides. The stereochemical outcome of acid-mediated ring-opening of aziridines, a related reaction, has been shown to be highly dependent on the substitution pattern of the substrate. Similarly, in the epoxidation of allylic alcohols, the hydroxyl group can direct the oxidizing agent to one face of the double bond through hydrogen bonding, resulting in high diastereoselectivity.

Table 2: Factors Influencing Diastereoselectivity in Aziridine-Epoxide Synthesis

| Method | Controlling Factor | Expected Outcome | Reference |

|---|---|---|---|

| Epoxidation of chiral N-allyl-2-ethylaziridine | Existing aziridine stereocenter | Preferential formation of one diastereomeric epoxide due to steric or electronic guidance. | |

| Multi-component reaction (aza-Darzens) | Chiral BOROX catalyst | Catalyst control over the cis-stereochemistry of the resulting aziridine. | |

| Epoxidation of allylic systems | Intramolecular hydrogen bonding | High diastereoselection directed by hydroxyl or other coordinating groups. | |

| Ring-opening of bicyclic aziridines | Substrate conformation (allylic strain) | Predictable regio- and stereoselectivity based on conformational analysis. |

Enantioselective Catalysis and Resolution Techniques

The synthesis of enantiomerically pure "Aziridine, 2-ethyl-1-(oxiranylmethyl)-" and related bifunctional aziridine-epoxide compounds presents a significant challenge due to the presence of multiple chiral centers. Achieving high levels of stereocontrol requires sophisticated synthetic strategies, broadly categorized into enantioselective catalysis and the resolution of racemic mixtures. This section explores pertinent methodologies in these areas, drawing upon research on analogous molecular structures to propose viable synthetic pathways.

Direct, single-step enantioselective synthesis of bifunctional molecules like "Aziridine, 2-ethyl-1-(oxiranylmethyl)-" is complex. A more feasible approach often involves a stepwise introduction of chirality. This can be accomplished by either the enantioselective formation of the aziridine ring followed by epoxidation, or the enantioselective epoxidation of an olefinic precursor followed by aziridination.

One potential strategy begins with the enantioselective synthesis of a chiral 2-ethylaziridine derivative. Organocatalysis has emerged as a powerful tool for the enantioselective formation of N-alkyl terminal aziridines. For instance, a protocol involving the enantioselective α-chlorination of aldehydes, followed by reductive amination and subsequent intramolecular cyclization, has been shown to produce C2-functionalized aziridines with high enantiomeric excess (ee). nih.gov This methodology could theoretically be adapted to produce a chiral 2-ethylaziridine precursor.

Another avenue involves the asymmetric aziridination of alkenes. While many methods focus on activated olefins, advancements have been made in the enantioselective aziridination of unactivated terminal alkenes using chiral transition metal catalysts, such as those based on rhodium. These methods provide a direct route to chiral aziridines from simple olefin precursors.

Once the chiral aziridine is obtained, the oxiranylmethyl group can be introduced. This typically involves N-alkylation with an appropriate glycidyl derivative, such as epichlorohydrin or glycidyl tosylate. If a racemic glycidylating agent is used, this would result in a mixture of diastereomers, which may be separable by chromatography. Alternatively, using an enantiomerically pure glycidylating agent would lead to the desired diastereomerically and enantiomerically pure product.

Conversely, the synthesis could commence with an enantiomerically enriched epoxide. The Sharpless asymmetric epoxidation is a well-established and highly effective method for the enantioselective epoxidation of allylic alcohols. An analogous precursor, such as an N-allyl-2-ethylaziridine, could potentially undergo enantioselective epoxidation using a suitable chiral catalyst.

Resolution of a racemic mixture of "Aziridine, 2-ethyl-1-(oxiranylmethyl)-" offers an alternative pathway to the enantiomerically pure compound. Kinetic resolution, a technique where one enantiomer of a racemate reacts faster than the other in the presence of a chiral catalyst or reagent, is a particularly powerful strategy.

Parallel Kinetic Resolution of Aziridines:

A notable advancement in this area is the parallel kinetic resolution (PKR) of racemic aziridines. This method allows for the conversion of both enantiomers of a racemate into two different, separable, and enantioenriched products. Chiral phosphoric acids have been demonstrated to be effective catalysts for the hydrolytic ring-opening of racemic aziridines in a regiodivergent PKR. nih.gov This approach yields enantioenriched amino alcohols with high efficiency. While this specific methodology involves ring-opening, the principle of using a chiral catalyst to differentiate between the enantiomers of a substituted aziridine is highly relevant.

| Substrate | Catalyst | Product 1 Yield (%) | Product 1 ee (%) | Product 2 Yield (%) | Product 2 ee (%) |

|---|---|---|---|---|---|

| N-benzoyl-2-phenylaziridine | (R)-TRIP | 45 | 99 | 48 | >99.5 |

| N-benzoyl-2-(4-chlorophenyl)aziridine | (R)-TRIP | 46 | 98 | 47 | >99.5 |

| N-benzoyl-2-(2-naphthyl)aziridine | (R)-TRIP | 47 | 97 | 48 | >99.5 |

Kinetic Resolution of Aziridinyl Alcohols:

The kinetic resolution of racemic trans-2,3-aziridinyl alcohols has been achieved through hydroxyl-directed regio- and enantioselective ring-opening reactions catalyzed by dinuclear zinc complexes. acs.org This strategy allows for the separation of the unreacted chiral aziridinyl alcohol from the ring-opened product, both with high enantiomeric purity. This approach is particularly pertinent to bifunctional molecules where a hydroxyl group can direct the catalytic reaction.

| Substrate | Nucleophile | Recovered Aziridine Yield (%) | Recovered Aziridine ee (%) | Ring-Opened Product Yield (%) | Ring-Opened Product ee (%) |

|---|---|---|---|---|---|

| (±)-trans-N-Tosyl-3-phenylaziridin-2-yl)methanol | Aniline | 46 | 99 | 44 | 97 |

| (±)-trans-(N-Tosyl-3-(4-bromophenyl)aziridin-2-yl)methanol | 4-Methoxyaniline | 45 | 98 | 48 | 96 |

Enzymatic Resolution:

Enzymatic resolution is a highly effective and environmentally benign method for obtaining enantiomerically pure compounds. Lipases, in particular, are widely used for the kinetic resolution of racemic alcohols and esters. While direct enzymatic resolution of "Aziridine, 2-ethyl-1-(oxiranylmethyl)-" has not been reported, the resolution of analogous structures is well-documented. For instance, the enzymatic resolution of racemic glycidyl esters via hydrolysis has been successfully demonstrated, yielding enantiopure epoxides. This suggests that a lipase-catalyzed resolution, potentially targeting a precursor or a derivative of the target molecule, could be a viable strategy.

Reactivity and Mechanistic Investigations of Aziridine, 2 Ethyl 1 Oxiranylmethyl

Ring-Opening Reactions of the Aziridine (B145994) Moiety

The high ring strain of the aziridine three-membered ring makes it susceptible to ring-opening reactions, which are a cornerstone for synthesizing a variety of functionalized nitrogen-containing compounds. nih.govclockss.org

Nucleophilic attack on the aziridine ring carbons is a primary pathway for its functionalization. For a 2-ethyl substituted aziridine, the regioselectivity of the attack is a key consideration. Under neutral or basic conditions (SN2-type), nucleophiles preferentially attack the less sterically hindered carbon (C3). frontiersin.org Under acidic conditions, where an aziridinium (B1262131) ion is formed, the reaction may have more SN1 character, and the attack may be directed to the more substituted carbon (C2) that can better stabilize a partial positive charge. frontiersin.org

The reaction of aziridines with nitrogen-based nucleophiles is a fundamental method for the synthesis of 1,2-diamines and related structures. rsc.org While activated aziridines (e.g., N-tosylaziridines) react readily, non-activated N-alkyl aziridines require harsher conditions or catalytic activation. nih.govrsc.org Azide (B81097) has been shown to be an effective nucleophile for opening activated aziridinium ions. nih.govsemanticscholar.org The ring-opening with amines, often termed aza-addition, can sometimes be achieved under catalyst- and solvent-free conditions, particularly with activated aziridines and aromatic amines. rsc.org

| Nucleophile | Substrate Type | Conditions | Product Type | Ref. |

| NaN3 (Azide) | N-Allylated Aziridinium Ion | AgOTf, CH3CN | 1,2-Azido-amine | nih.gov |

| Aniline | N-Tosyl-2-phenylaziridine | Catalyst-free, 80 °C | N-Tosyl-1,2-diamine | rsc.org |

| Morpholine | N-(1-phenylethyl)aziridin-2-ylmethanol derivative | TMSI, then morpholine | 1,2-Diamino alcohol derivative | nih.gov |

| Azide | Epoxide (forms azido (B1232118) alcohol precursor to aziridine) | - | Azido alcohol | clockss.org |

Oxygen-based nucleophiles can effectively open activated aziridine rings to produce valuable amino alcohol derivatives. iitk.ac.in Carboxylates, such as sodium acetate, have been successfully employed to open N-ethylated aziridinium ions, yielding β-amino esters. nih.govsemanticscholar.org Intramolecular ring-opening by pendant sulfamate (B1201201) groups represents a sophisticated strategy for the regioselective and stereospecific preparation of vicinal diamines via a cyclic oxathiazinane intermediate. nih.gov The reaction with simple alcohols typically requires Lewis acid mediation to facilitate the opening of N-tosylaziridines. iitk.ac.in

| Nucleophile | Substrate Type | Conditions | Product Type | Ref. |

| NaOAc (Acetate) | N-Ethyl-2-(benzyloxymethyl)aziridinium ion | EtOTf, CH3CN | β-Amino acetate | nih.govsemanticscholar.org |

| Pendant Sulfamate | cis-Aziridine sulfamate | Bu4NOH·30H2O, CF3-toluene/H2O | Cyclic Oxathiazinane | nih.gov |

| Alcohols | 2-Aryl-N-tosylaziridine | Lewis Acid (e.g., BF3·OEt2) | β-Amino ether | iitk.ac.in |

The ring-opening of aziridines with sulfur nucleophiles provides a direct route to β-aminothioethers. researchgate.net Similar to the thiolysis of epoxides, this reaction is a powerful tool for creating carbon-sulfur bonds. nih.govresearchgate.net While the reaction proceeds readily with activated aziridines, non-activated systems would likely require acid catalysis or other forms of activation. Hydrogen polysulfides have also been shown to effectively open N-sulfonylaziridine rings to form disulfides. nih.gov

| Nucleophile | Substrate Type | Conditions | Product Type | Ref. |

| Thiols (general) | Aziridines | Various catalysts (e.g., NBS) | β-Aminothioether | researchgate.netresearchgate.net |

| Na2S2 | N-Sulfonylaziridine | Room temperature | Disulfide derivative | nih.gov |

Introducing carbon-based nucleophiles is crucial for forming new carbon-carbon bonds. Organometallic reagents like Grignard reagents can open aziridine rings, though the regioselectivity can be complex and dependent on reaction conditions. libretexts.org Enolates derived from carboxylic acids (enediolates) have been shown to react with N-tosyl-2-ethylaziridine, attacking the less hindered carbon to directly yield γ-amino acids. nih.gov The reaction of aziridines with ketenes, generated from diazo compounds, can lead to a ring expansion, affording oxazoline (B21484) derivatives rather than a simple ring-opening product. nih.gov

| Nucleophile | Substrate Type | Conditions | Product Type | Ref. |

| Grignard Reagents | N-Tosylaziridines | Ether or THF solvent | Functionalized Amine | libretexts.org |

| Carboxylic Acid Dianions (Enediolates) | N-Tosyl-2-ethylaziridine | THF, -78 °C to RT | γ-Amino acid | nih.gov |

| Ethoxycarbonylketene | 2-Arylaziridines | Microwave heating, 130 °C | Ethyl 2-(oxazolin-2-yl)alkanoate | nih.gov |

| Indole | Aziridinylmethyl-oxazolidinone derivative | EtMgBr, Toluene/THF | Tryptophanol precursor | nih.gov |

Halide anions can act as nucleophiles for aziridine ring-opening, leading to the formation of β-haloamines, which are versatile synthetic intermediates. This reaction often requires activation. For example, the reaction of an N-alkyl aziridine derivative with iodotrimethylsilane (B154268) (TMSI) generates an intermediate that is readily opened by the iodide ion. nih.gov Similarly, fluoride-triggered ring-opening using trimethylsilyl (B98337) compounds provides an efficient route to various β-functionalized amines. nih.gov The reaction of N-tosyl aziridines with phosgene (B1210022) can lead to the formation of a β-chloroamine derivative, which cyclizes to an oxazolidinone. nih.gov

| Nucleophile | Substrate Type | Conditions | Product Type | Ref. |

| Iodide (from TMSI) | N-(1-phenylethyl)aziridin-2-ylmethanol | CDI, MeCN, then TMSI | 4-(Iodomethyl)oxazolidin-2-one | nih.gov |

| Fluoride (as catalyst) | N-Tosylaziridine | TMS-N3, TBAF | β-Azidoamine | nih.gov |

| Chloride (from Phosgene) | N-(1-phenylethyl)aziridin-2-ylmethanol | Phosgene | 4-(Chloromethyl)oxazolidin-2-one | nih.gov |

Nucleophilic Ring Opening Reactions

Ring-Opening Reactions of the Oxirane (Epoxide) Moiety

The oxirane ring is a versatile electrophile due to its inherent ring strain. thieme-connect.de It readily undergoes ring-opening reactions with a wide range of nucleophiles.

The oxirane ring can be opened by a variety of nucleophiles, including amines, alcohols, and water. nih.govresearchgate.net In the context of Aziridine, 2-ethyl-1-(oxiranylmethyl)-, the aziridine nitrogen itself can act as an intramolecular nucleophile, although this is less common without activation. More typically, an external nucleophile will attack one of the oxirane carbons. nih.govbioorg.org

Under neutral or basic conditions, the reaction generally follows an SN2 mechanism. libretexts.org The nucleophile attacks the less sterically hindered carbon atom of the epoxide. semanticscholar.orgresearchgate.net The strength of the nucleophile plays a significant role in the reaction rate.

In the presence of an acid catalyst, the oxygen atom of the oxirane ring is protonated, forming a good leaving group and activating the ring towards nucleophilic attack. libretexts.org This acid catalysis significantly accelerates the rate of ring-opening, even with weak nucleophiles. researchgate.net The mechanism of acid-catalyzed epoxide ring-opening has considerable SN1 character. libretexts.org

The regioselectivity of oxirane ring-opening is highly dependent on the reaction conditions.

Under basic or neutral conditions (SN2-like): The nucleophile attacks the less substituted carbon atom due to steric hindrance. libretexts.orgresearchgate.net

Under acidic conditions (SN1-like): The nucleophile preferentially attacks the more substituted carbon atom. This is because in the transition state, a partial positive charge develops, which is better stabilized by the alkyl substituent. libretexts.org

The ring-opening of epoxides is a stereospecific reaction. The nucleophilic attack occurs from the backside, leading to an inversion of stereochemistry at the point of attack. thieme-connect.de

Table 2: Regioselectivity of Oxirane Ring Opening

| Reaction Condition | Site of Nucleophilic Attack | Predominant Mechanism |

|---|---|---|

| Basic/Neutral | Less substituted carbon | SN2 |

Chemoselectivity and Interplay in Bifunctional Ring-Opening Reactions

The presence of both an aziridine and an oxirane ring in the same molecule introduces the challenge of chemoselectivity. The reaction conditions and the nature of the nucleophile will determine which ring reacts preferentially.

Generally, the oxirane ring is more susceptible to nucleophilic attack under neutral or basic conditions than the non-activated aziridine ring. Therefore, nucleophilic attack is likely to occur selectively at the oxirane moiety under these conditions.

Under acidic conditions, both rings are activated. However, the aziridine nitrogen is typically more basic than the oxirane oxygen, leading to preferential protonation and activation of the aziridine ring. This would favor the ring-opening of the aziridine. The interplay between the two rings can also lead to more complex reaction pathways, including intramolecular cyclizations following the initial ring-opening of one of the heterocycles. The specific outcome will be a delicate balance of the relative reactivities of the protonated intermediates and the steric and electronic factors governing the subsequent nucleophilic attack.

Selective Activation and Reaction of Aziridine vs. Oxirane Ring

Both the aziridine and oxirane rings are susceptible to nucleophilic attack due to significant ring strain. However, their relative reactivity differs and can be modulated by selective activation.

The N-substituted aziridine ring in this molecule is considered "non-activated" because the glycidyl (B131873) substituent is not a strong electron-withdrawing group. Such aziridines are generally stable and relatively inert toward most nucleophiles without prior activation. nih.gov Activation is typically achieved by converting the nitrogen atom into a more potent electrophilic species. This is accomplished through protonation or coordination with a Lewis acid to form a highly reactive aziridinium ion. nih.gov

The oxirane ring, in contrast, can be readily opened under both acidic and basic/nucleophilic conditions. Under acidic conditions, the epoxide oxygen is protonated, facilitating nucleophilic attack on the ring carbons. Under basic or nucleophilic conditions, direct SN2 attack by a nucleophile occurs.

The selective reaction of one ring in the presence of the other is a key synthetic challenge.

Acid-Catalyzed Conditions: In the presence of Brønsted or Lewis acids, both rings are potential sites for activation. The outcome depends on the relative basicity of the nitrogen and oxygen atoms and the stability of the resulting activated complexes. Nucleophilic attack would then occur at the most electrophilic and sterically accessible carbon atom of either the aziridinium or activated oxirane intermediate.

Nucleophilic/Basic Conditions: Under neutral or basic conditions, the more electrophilic oxirane ring is expected to react preferentially with strong nucleophiles, leaving the non-activated aziridine ring intact.

Selective Aziridine Activation: It is possible to selectively activate the aziridine ring through N-alkylation to form a quaternary aziridinium salt. This species would be highly susceptible to nucleophilic ring-opening, potentially allowing for reactions that leave the oxirane untouched. nih.gov

| Condition Type | Primary Activated Ring | Expected Mechanism | Potential for Selectivity |

| Acidic (H⁺, Lewis Acid) | Both (Aziridinium & Oxonium) | SN1-like or SN2 | Low; depends on subtle electronic/steric factors |

| **Basic/Nucleophilic (⁻OH, RNH₂) ** | Oxirane | SN2 | High; oxirane is more electrophilic |

| N-Alkylation (e.g., CH₃I) | Aziridine (forms Aziridinium Salt) | SN2 | High; selective activation of nitrogen |

Tandem and Cascade Reactions Involving Both Ring Systems

The bifunctional nature of "Aziridine, 2-ethyl-1-(oxiranylmethyl)-" makes it an ideal substrate for tandem or cascade reactions, where an initial reaction on one ring initiates a subsequent transformation involving the second ring. These processes can lead to the rapid construction of complex heterocyclic structures.

A plausible tandem sequence could be initiated by the regioselective ring-opening of the oxirane ring by an external nucleophile. This reaction would unmask a hydroxyl group, which is strategically positioned to act as an intramolecular nucleophile. Subsequent acid-catalyzed activation of the aziridine ring could then trigger an intramolecular cyclization, where the newly formed hydroxyl group attacks one of the aziridine carbons. Depending on the regioselectivity of this intramolecular ring-opening, this pathway could afford substituted six-membered heterocycles, such as functionalized piperazines.

Such tandem ring-opening/cyclization strategies have been documented for related molecules containing both epoxide and aziridine functionalities, demonstrating the feasibility of this approach for generating molecular complexity from a single substrate. acs.orgnih.govresearchgate.net

| Initiating Step | Intermediate | Subsequent Step | Final Product Type |

| Intermolecular nucleophilic opening of oxirane | Hydroxy-functionalized aziridine | Intramolecular nucleophilic opening of aziridine | Substituted Piperazine (B1678402) |

| Intermolecular nucleophilic opening of aziridine | Amino-functionalized epoxide | Intramolecular nucleophilic opening of oxirane | Substituted Morpholine |

Polymerization Chemistry of Aziridine, 2-ethyl-1-(oxiranylmethyl)- as a Monomer or Cross-linking Agent

As a molecule with two distinct polymerizable heterocyclic groups, "Aziridine, 2-ethyl-1-(oxiranylmethyl)-" can function as a monomer or a cross-linking agent, with the resulting polymer architecture being highly dependent on the polymerization mechanism employed.

Cationic Ring-Opening Polymerization (CROP)

Cationic ring-opening polymerization (CROP) is initiated by electrophilic species, which can activate both aziridine and oxirane rings. researchgate.netnih.gov Therefore, under cationic conditions, both functional groups of the monomer are expected to participate in polymerization.

Polymerization of the Aziridine Ring: The CROP of N-alkylaziridines is known to produce polymers with a hyperbranched structure. utwente.nlresearchgate.net This occurs because the secondary amine groups within the growing polymer backbone can act as nucleophiles, attacking the propagating aziridinium ion chain ends and initiating new polymer chains. utwente.nl

Polymerization of the Oxirane Ring: The CROP of the glycidyl group would lead to the formation of polyether chains.

When "Aziridine, 2-ethyl-1-(oxiranylmethyl)-" is subjected to CROP, a complex, cross-linked polymer network is the anticipated product. The polymerization would proceed via both aziridinium and oxonium intermediates, leading to a copolymer structure that is further complicated by the inherent branching reactions of the aziridine component. This would effectively create a thermoset material in a single step.

Anionic Ring-Opening Polymerization (AROP)

Anionic ring-opening polymerization (AROP) proceeds via initiation with a strong nucleophile. The reactivity of the aziridine and oxirane rings under these conditions is markedly different.

Polymerization of the Aziridine Ring: The AROP of aziridines is generally not feasible unless the ring is "activated" by a potent electron-withdrawing group on the nitrogen atom, such as a sulfonyl group. researchgate.netnih.govnsf.gov The N-(oxiranylmethyl) substituent does not provide sufficient activation for anionic attack on the aziridine ring carbons.

Polymerization of the Oxirane Ring: In contrast, the oxirane ring is readily polymerized via an anionic mechanism, initiated by nucleophiles like alkoxides or organometallics. nih.gov

Consequently, subjecting "Aziridine, 2-ethyl-1-(oxiranylmethyl)-" to AROP conditions is expected to result in the selective polymerization of the oxirane ring. This would produce a linear polyether backbone with pendant, unreacted 2-ethyl-aziridine groups at each repeating unit.

| Polymerization Type | Reactive Ring(s) | Expected Polymer Architecture | Key Features |

| Cationic (CROP) | Aziridine and Oxirane | Cross-linked Network / Hyperbranched | Both rings polymerize; aziridine causes branching. utwente.nl |

| Anionic (AROP) | Oxirane only | Linear with Pendant Aziridine Groups | Aziridine ring is non-activated and stable to AROP. researchgate.net |

Controlled Polymerization Techniques for Advanced Architectures

The selective nature of the anionic ring-opening polymerization of this monomer provides a pathway to advanced and well-defined polymer architectures. The AROP of the oxirane moiety can be conducted in a controlled or "living" manner, allowing for the synthesis of linear polymers with predictable molecular weights and low dispersity.

The result is a well-defined functional polymer—a polyether scaffold decorated with reactive aziridine rings. This macromolecular intermediate can be used to build more complex structures, such as:

Block Copolymers: By sequentially adding another anionically polymerizable monomer.

Graft Copolymers: By using the pendant aziridine groups as points for initiating other types of polymerization.

Formation of Polymer Networks via Ring-Opening Reactions

The bifunctionality of "Aziridine, 2-ethyl-1-(oxiranylmethyl)-" makes it a versatile component for creating cross-linked polymer networks, which are crucial for applications in coatings, adhesives, and thermosets.

There are two primary strategies for network formation using this monomer:

Direct CROP: As discussed in section 3.4.1, cationic polymerization of the monomer would directly yield a cross-linked network due to the simultaneous polymerization of both rings and the branching nature of aziridine CROP.

Two-Step AROP/Cross-linking: This approach offers greater control over the network structure.

Step 1: A linear polymer with pendant aziridine groups is synthesized via selective AROP of the oxirane ring.

Step 2: The resulting functional polymer is then cross-linked in a separate step. This can be achieved by adding a cationic initiator to polymerize the pendant aziridine rings or by mixing the polymer with a poly-functional molecule capable of reacting with the aziridines, such as a polymer containing carboxylic acid groups. The reaction between an aziridine and a carboxylic acid results in a stable β-amino ester linkage, effectively cross-linking the polymer chains. d-nb.infokorea.ac.kr

This two-step method allows for the formulation of systems where the linear polymer can be processed (e.g., as a coating) before the final cross-linking step is thermally or catalytically initiated to form the final, durable network.

Ring Expansion and Rearrangement Reactions

The high degree of ring strain in "Aziridine, 2-ethyl-1-(oxiranylmethyl)-", resulting from the three-membered aziridine and epoxide rings, is a primary driver for its reactivity. Reactions that lead to the formation of larger, more stable ring systems are energetically favorable. Such transformations can be initiated by thermal, photochemical, or catalytic (acidic or basic) conditions.

Conversion to Larger N-Heterocycles (e.g., Oxazolines, Piperidines)

The conversion of aziridines to larger nitrogen-containing heterocycles is a well-documented class of reactions. In the case of "Aziridine, 2-ethyl-1-(oxiranylmethyl)-", the presence of the N-glycidyl group introduces the potential for intramolecular cyclization, leading to a variety of heterocyclic scaffolds.

Oxazoline Formation: The formation of oxazolines from N-acyl aziridines is a known acid-catalyzed rearrangement. For "Aziridine, 2-ethyl-1-(oxiranylmethyl)-", a similar intramolecular cyclization could be envisioned, where the oxygen of the epoxide acts as a nucleophile. Protonation of the aziridine nitrogen, followed by nucleophilic attack from the epoxide oxygen at one of the aziridine carbons, would lead to a bicyclic intermediate. Subsequent rearrangement would yield a substituted oxazoline.

A hypothetical reaction scheme for the conversion of "Aziridine, 2-ethyl-1-(oxiranylmethyl)-" to a substituted oxazolidine, a potential precursor to oxazolines, is presented below.

Table 1: Hypothetical Reaction Conditions for Oxazolidine Formation

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | BF₃·OEt₂ | CH₂Cl₂ | 0 | 2 | 2-(1-(2-ethylaziridin-1-yl)methyl)oxazolidine | 65 |

| 2 | Sc(OTf)₃ | CH₃CN | 25 | 4 | 2-(1-(2-ethylaziridin-1-yl)methyl)oxazolidine | 72 |

This data is hypothetical and for illustrative purposes only.

Piperidine (B6355638) Synthesis: The synthesis of piperidine derivatives from aziridines often involves the formation of an aziridinium ion intermediate, which can be trapped by a nucleophile, leading to ring expansion. For "Aziridine, 2-ethyl-1-(oxiranylmethyl)-", an intramolecular reaction could be initiated by the activation of the epoxide ring with a Lewis acid. This would generate a carbocation that could be attacked by the aziridine nitrogen, forming a bicyclic aziridinium ion. Subsequent nucleophilic attack (e.g., by a hydride source) would lead to the formation of a substituted piperidine.

Skeletal Rearrangements Influenced by Ring Strain

The combined strain of the aziridine and epoxide rings in "Aziridine, 2-ethyl-1-(oxiranylmethyl)-" makes it susceptible to various skeletal rearrangements. These rearrangements can be triggered by heat or the presence of transition metal catalysts and can lead to the formation of complex molecular architectures.

One plausible rearrangement could involve the simultaneous opening of both rings. For instance, under thermal conditions, homolytic cleavage of the C-C bond of the aziridine and the C-O bond of the epoxide could occur, leading to a diradical intermediate. This intermediate could then undergo a series of bond formations to yield a rearranged, more stable structure.

Another possibility is a Lewis acid-catalyzed rearrangement where coordination of the Lewis acid to either the aziridine nitrogen or the epoxide oxygen initiates a cascade of bond-breaking and bond-forming events. The regioselectivity of such a rearrangement would be influenced by the substitution pattern on both rings. The ethyl group at the 2-position of the aziridine ring would be expected to direct the initial bond cleavage due to electronic and steric effects.

Table 2: Potential Products from Skeletal Rearrangement

| Reactant | Conditions | Major Product |

|---|---|---|

| Aziridine, 2-ethyl-1-(oxiranylmethyl)- | Δ (heat) | 3-ethyl-1-oxa-4-azacyclohept-5-ene |

| Aziridine, 2-ethyl-1-(oxiranylmethyl)- | Rh₂(OAc)₄ | 2-ethyl-4-vinyl-morpholine |

This data is hypothetical and for illustrative purposes only.

Computational and Theoretical Investigations of Aziridine, 2 Ethyl 1 Oxiranylmethyl

Computational Studies in Catalyst Design and Optimization

Computational methods, particularly Density Functional Theory (DFT), have proven to be powerful in the rational design and optimization of catalysts for reactions involving aziridines. nih.govmdpi.com These studies often focus on elucidating reaction mechanisms, identifying key intermediates and transition states, and predicting the catalytic activity and selectivity of various catalyst systems. While specific computational studies on Aziridine (B145994), 2-ethyl-1-(oxiranylmethyl)- are not extensively documented, the principles derived from research on related N-substituted aziridines can be readily applied.

A primary area of interest is the catalytic ring-opening of the aziridine moiety, which provides a versatile route to functionalized amines. mdpi.comacs.org Computational studies can model the interaction of Lewis or Brønsted acids with the nitrogen or oxygen atoms of Aziridine, 2-ethyl-1-(oxiranylmethyl)-, predicting the regioselectivity of the subsequent nucleophilic attack. For instance, DFT calculations can be employed to compare the activation energies for the cleavage of the C-N bonds at the substituted and unsubstituted carbons of the aziridine ring under different catalytic conditions.

Moreover, computational approaches are instrumental in designing catalysts for asymmetric transformations. By modeling the transition states of reactions with chiral catalysts, researchers can predict the enantioselectivity of processes such as the desymmetrization of the oxirane ring or the enantioselective ring-opening of the aziridine. These theoretical predictions can guide the synthesis of new, more efficient catalysts, thereby reducing the need for extensive empirical screening.

To illustrate the application of computational studies in catalyst design, the following interactive data table presents hypothetical DFT-calculated activation energies for the ring-opening of the aziridine in Aziridine, 2-ethyl-1-(oxiranylmethyl)- with a generic nucleophile, mediated by different classes of catalysts.

| Catalyst Type | Catalyst Example | Attack at C2 (Substituted) | Attack at C3 (Unsubstituted) | Predicted Regioselectivity |

|---|---|---|---|---|

| Lewis Acid | Sc(OTf)₃ | 18.5 | 22.1 | C2 |

| Brønsted Acid | HBF₄ | 20.3 | 19.8 | C3 |

| Transition Metal Complex | Pd(PPh₃)₄ | 15.2 | 25.6 | C2 |

These hypothetical values demonstrate how computational chemistry can provide quantitative insights to guide the choice of catalyst for achieving a desired regiochemical outcome.

Conformational Analysis and Dynamic Behavior

The three-dimensional structure and flexibility of Aziridine, 2-ethyl-1-(oxiranylmethyl)- are crucial determinants of its reactivity and interactions with other molecules. Conformational analysis and molecular dynamics (MD) simulations are the primary computational tools used to explore these aspects.

The presence of the N-(oxiranylmethyl) substituent introduces several rotatable bonds, leading to a complex conformational landscape. The rotation around the N-CH₂ bond, in particular, is of interest as it dictates the relative orientation of the aziridine and oxirane rings. Computational methods can be used to perform a systematic scan of the potential energy surface by rotating this bond, allowing for the identification of low-energy conformers. rcsi.com The relative energies of these conformers can provide insights into the most probable shapes the molecule will adopt in solution.

Furthermore, the nitrogen atom of the aziridine ring can undergo inversion, a process that interconverts stereoisomers. The energy barrier for this inversion is sensitive to the nature of the substituent on the nitrogen. For N-acyl or N-sulfonyl aziridines, this barrier is generally higher due to delocalization of the nitrogen lone pair. ias.ac.in For Aziridine, 2-ethyl-1-(oxiranylmethyl)-, computational calculations can predict the height of this inversion barrier, which has implications for the stereochemical stability of the molecule.

Molecular dynamics simulations can provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms at a given temperature, MD can reveal the accessible conformations and the rates of interconversion between them. rsc.orgnih.gov This information is particularly valuable for understanding how the molecule might interact with a binding site of an enzyme or a receptor, where conformational flexibility can play a key role.

The following interactive data table presents hypothetical relative energies for different conformers of Aziridine, 2-ethyl-1-(oxiranylmethyl)-, arising from rotation around the N-CH₂ bond.

| Conformer | Dihedral Angle (C-N-CH₂-O) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|---|

| Anti | 180° | 0.00 | 65 |

| Gauche 1 | 60° | 0.85 | 15 |

| Gauche 2 | -60° | 0.90 | 12 |

| Syn | 0° | 2.50 | 8 |

This exemplary data illustrates how computational analysis can quantify the relative stability of different spatial arrangements of the molecule, predicting the dominant conformation.

Advanced Synthetic Applications of Aziridine, 2 Ethyl 1 Oxiranylmethyl As a Versatile Synthon

Building Blocks for Complex Organic Molecules and Heterocyclic Scaffolds

The dual reactivity of Aziridine (B145994), 2-ethyl-1-(oxiranylmethyl)- makes it an exceptional building block for the synthesis of complex organic molecules and diverse heterocyclic scaffolds. The aziridine and oxirane rings can be opened selectively or simultaneously by a variety of nucleophiles, leading to the introduction of vicinal amino alcohol functionalities, which are key structural motifs in many biologically active compounds and pharmaceuticals. nih.govdntb.gov.ua

The regioselectivity of the ring-opening reactions is a crucial aspect of the synthetic utility of this compound. In general, nucleophilic attack on the N-glycidyl aziridine can occur at any of the three electrophilic carbon atoms of the two rings. The outcome of the reaction is highly dependent on the nature of the nucleophile, the solvent, and the presence or absence of a catalyst. For instance, under acidic conditions, the ring-opening of the epoxide is favored, while under other conditions, the aziridine ring may be more reactive. This differential reactivity allows for a stepwise functionalization of the molecule.

The versatility of Aziridine, 2-ethyl-1-(oxiranylmethyl)- as a synthon is further demonstrated by its ability to participate in intramolecular cyclization reactions following an initial ring-opening event. This can lead to the formation of a variety of larger, more complex heterocyclic systems. For example, reaction with a primary amine could lead to the formation of a substituted piperazine (B1678402) derivative. Similarly, reaction with a bifunctional nucleophile could result in the formation of other important heterocyclic scaffolds.

Table 1: Potential Products from Nucleophilic Ring-Opening Reactions

| Nucleophile | Potential Product(s) | Resulting Functional Groups |

|---|---|---|

| Primary Amine (R-NH₂) | Diamino alcohol | Secondary and tertiary amines, alcohol |

| Thiol (R-SH) | Amino thioether alcohol | Amine, thioether, alcohol |

| Cyanide (CN⁻) | Amino cyanohydrin | Amine, nitrile, alcohol |

| Grignard Reagent (R-MgX) | Substituted amino alcohol | Amine, alcohol, new C-C bond |

The ability to introduce multiple functional groups in a controlled manner makes Aziridine, 2-ethyl-1-(oxiranylmethyl)- a powerful tool for the construction of stereochemically rich and functionally dense molecules.

Precursors in Polymer Chemistry for Tailored Macromolecular Architectures

In the field of polymer chemistry, Aziridine, 2-ethyl-1-(oxiranylmethyl)- serves as a valuable bifunctional monomer for the synthesis of polymers with tailored architectures and functionalities. Both the aziridine and the oxirane rings can undergo ring-opening polymerization (ROP), offering multiple pathways to a variety of polymeric structures. osti.govutwente.nl

The polymerization can proceed through either cationic or anionic mechanisms, and the choice of initiator can influence which ring is preferentially polymerized. For example, certain Lewis acids are known to initiate the cationic ring-opening polymerization (CROP) of epoxides, while other initiators might favor the polymerization of the aziridine ring. This selectivity allows for the synthesis of linear polymers with pendant reactive groups (either aziridine or epoxide), which can be further modified in subsequent post-polymerization steps.

Furthermore, the bifunctional nature of this monomer can be exploited to create cross-linked polymers. If both rings participate in the polymerization process, a three-dimensional network structure will be formed. The degree of cross-linking can be controlled by the polymerization conditions, allowing for the fine-tuning of the material's mechanical and thermal properties. This makes Aziridine, 2-ethyl-1-(oxiranylmethyl)- a promising candidate for the development of advanced materials such as hydrogels, coatings, and adhesives.

Table 2: Potential Polymer Architectures and Properties

| Polymerization Method | Resulting Polymer Architecture | Key Properties |

|---|---|---|

| Selective ROP of Oxirane | Linear polymer with pendant aziridine groups | Reactive polymer, modifiable |

| Selective ROP of Aziridine | Linear polymer with pendant oxirane groups | Reactive polymer, cross-linkable |

| Non-selective ROP | Cross-linked polymer network | High mechanical strength, thermal stability |

| Copolymerization | Copolymer with tailored properties | Tunable properties based on comonomer |

The ability to create a wide range of macromolecular architectures from a single monomer highlights the significant potential of Aziridine, 2-ethyl-1-(oxiranylmethyl)- in materials science.

Integration into Multicomponent Reaction Sequences for Enhanced Synthetic Efficiency

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a new product that contains portions of all the reactants, are powerful tools for achieving synthetic efficiency. nih.govresearchgate.net The bifunctional nature of Aziridine, 2-ethyl-1-(oxiranylmethyl)- makes it an ideal candidate for integration into MCR sequences.

One of the rings can participate in an MCR, while the other remains intact for subsequent transformations. This allows for the rapid construction of complex molecules in a one-pot fashion, which is highly desirable in terms of both time and resource efficiency. For example, the aziridine moiety could react with an aldehyde and a carboxylic acid in a Passerini-type reaction, while the epoxide ring is carried through the reaction unchanged. The resulting product would be a complex molecule with a pendant epoxide group, which could then be used in further synthetic manipulations.

Alternatively, both rings could potentially participate in a tandem MCR, where the initial reaction of one ring triggers a subsequent reaction involving the other. Such a process would lead to the formation of highly complex and unique molecular scaffolds in a single step. The development of such tandem MCRs involving Aziridine, 2-ethyl-1-(oxiranylmethyl)- would represent a significant advance in synthetic methodology.

Development of Novel Methodologies Leveraging Bifunctional Reactivity

The unique bifunctional nature of Aziridine, 2-ethyl-1-(oxiranylmethyl)- provides a platform for the development of novel synthetic methodologies. A key challenge and opportunity in this area is the development of methods for the selective activation and reaction of one ring in the presence of the other. This would allow for a high degree of control over the synthetic outcome and would open up new avenues for the synthesis of complex molecules.

One approach to achieving selectivity is through the use of catalysts that can differentiate between the two rings. For example, a chiral Lewis acid catalyst might selectively bind to and activate the epoxide, allowing for an enantioselective ring-opening reaction, while leaving the aziridine untouched. Conversely, a transition metal catalyst might be employed to selectively activate the aziridine ring. The development of such catalyst systems is an active area of research.

Another promising area for methodological development is the use of tandem or cascade reactions, where the opening of one ring initiates a sequence of reactions that ultimately involves the other ring. nih.gov Such reactions can lead to the formation of complex polycyclic systems in a single, highly efficient step. The design and implementation of such cascade reactions based on the reactivity of Aziridine, 2-ethyl-1-(oxiranylmethyl)- would be a testament to the synthetic power of this versatile building block. The exploration of its reactivity in areas such as photochemistry and electrochemistry could also lead to the discovery of new and unexpected transformations.

Conclusions and Future Research Perspectives in the Chemistry of Aziridine, 2 Ethyl 1 Oxiranylmethyl

Summary of Key Chemical Properties and Reactivity Profiles

Aziridine (B145994), 2-ethyl-1-(oxiranylmethyl)- is characterized by the presence of two highly strained rings, which dictates its reactivity. Both the aziridine and the epoxide moieties are electrophilic and susceptible to nucleophilic ring-opening reactions. thieme-connect.denih.gov The aziridine ring is classified as "non-activated" due to the electron-donating nature of the N-alkyl substituent, which can make it less reactive than aziridines bearing electron-withdrawing groups. nih.gov Conversely, the epoxide ring remains a potent electrophile.

The reactivity profile is dominated by competition between the two rings. The outcome of a reaction with a nucleophile is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the catalyst employed. thieme-connect.deresearchgate.net

Key Reaction Pathways:

Nucleophilic Ring-Opening: This is the most fundamental reaction for both rings. The regioselectivity of the attack on the 2-ethylaziridine (B1583769) ring is influenced by steric hindrance, while the attack on the oxirane can occur at either carbon atom, influenced by steric and electronic factors as well as the choice of catalyst.

Intramolecular Cyclization: Following the opening of one ring, the newly introduced nucleophile or the resulting functional group (e.g., a hydroxyl group from epoxide opening) can potentially react with the second ring, leading to the formation of more complex heterocyclic systems like piperazines.

1,3-Dipole Formation: Under thermal or photochemical conditions, the aziridine ring can open to form an azomethine ylide. This reactive intermediate can then undergo [3+2] cycloaddition reactions with various dipolarophiles, a powerful method for constructing five-membered nitrogen-containing heterocycles. researchgate.netwikipedia.orgnih.gov

Below is a table summarizing the predicted properties of this compound based on its constituent parts.

| Property | Value/Description |

| IUPAC Name | Aziridine, 2-ethyl-1-(oxiranylmethyl)- |

| Molecular Formula | C7H13NO |

| Key Functional Groups | 2-Ethylaziridine, Oxirane (Epoxide) |

| Primary Reactivity | Nucleophilic ring-opening, [3+2] Cycloaddition |

| Aziridine Type | Non-activated |

Unaddressed Challenges and Unexplored Reaction Spaces

Despite the synthetic potential of bifunctional molecules like Aziridine, 2-ethyl-1-(oxiranylmethyl)-, several challenges remain. A primary hurdle is achieving high chemo- and regioselectivity in ring-opening reactions. researchgate.netmdpi.com Developing catalytic systems that can reliably target one ring in the presence of the other is a significant and largely unaddressed challenge.

Unexplored Reaction Spaces Include:

Selective Catalysis: There is a lack of research on catalysts that can selectively activate either the aziridine or the epoxide ring. For instance, Lewis acids might coordinate to either the nitrogen or oxygen atom, and controlling this initial interaction is key to selectivity.

Cascade Reactions: While the potential for cascade reactions is high, the controlled, one-pot synthesis of complex polycyclic structures from this building block is an underexplored area. nih.govnih.govresearchgate.net Such cascades could be initiated by the selective opening of one ring, triggering a sequence of intramolecular reactions.

Polymerization: The dual functionality of this molecule makes it a candidate for novel polymerization reactions. Both cationic ring-opening polymerization (CROP) of the aziridine and anionic or cationic polymerization of the epoxide are possible, potentially leading to unique polymer architectures. Mechanistic studies are needed to understand and control these processes. nih.gov

Photoredox Catalysis: The application of visible-light photoredox catalysis to bifunctional systems like this is a nascent field. researchgate.net This approach could unlock novel reaction pathways, such as radical-mediated ring openings or cycloadditions, that are inaccessible through traditional thermal methods.

Emerging Trends in Bifunctional Small-Ring Heterocycle Synthesis and Transformation

The broader field of small-ring heterocycles is experiencing a renaissance, driven by the demand for complex and diverse molecular scaffolds in drug discovery and materials science. nih.govresearchgate.net Aziridine, 2-ethyl-1-(oxiranylmethyl)- is emblematic of the type of bifunctional building block that is central to these emerging trends. researchgate.net

Key Trends:

Multicomponent Reactions (MCRs): MCRs that incorporate bifunctional building blocks are gaining traction as they allow for the rapid assembly of complex molecules in a single step, enhancing synthetic efficiency and atom economy. nih.govresearchgate.netmdpi.com

Catalyst-Controlled Selectivity: A major trend is the development of sophisticated catalysts (organocatalysts, transition metals, and enzymes) that can differentiate between similar functional groups, enabling selective transformations of bifunctional or polyfunctional molecules. researchgate.netrsc.org

Flow Chemistry: The use of continuous flow reactors for reactions involving strained or unstable intermediates like aziridines is becoming more common. mdpi.com This technology can offer better control over reaction parameters and improve safety.

Photocatalysis and Electrochemistry: These methods provide green and sustainable alternatives to traditional reagents for generating reactive intermediates and driving challenging transformations of small-ring heterocycles. mdpi.com

Potential Directions for Methodological and Mechanistic Advancements

Future research on Aziridine, 2-ethyl-1-(oxiranylmethyl)- and related bifunctional heterocycles will likely focus on overcoming the current challenges through methodological and mechanistic innovations.

Potential Future Directions:

Development of Orthogonal Catalytic Systems: A significant breakthrough would be the development of two distinct catalytic systems that can operate under compatible conditions to selectively activate either the aziridine or the epoxide ring. This would allow for programmed, sequential transformations in a one-pot fashion.

Computational and Mechanistic Studies: In-depth computational studies (e.g., using Density Functional Theory) are needed to understand the subtle energetic differences that govern the reactivity of the two rings. nih.govmdpi.com Such studies can guide the rational design of catalysts and reaction conditions to achieve desired selectivities.

Asymmetric Synthesis and Transformation: Developing methods for the enantioselective synthesis of this chiral molecule and for its subsequent stereoselective ring-opening would be of great value, providing access to enantiopure, highly functionalized building blocks for chiral drug synthesis. nih.govwiley-vch.de

In Situ Assembly of Bioactive Molecules: An ambitious long-term goal is the use of bifunctional building blocks in bioorthogonal chemistry, where molecules are assembled inside living systems at their site of action. nih.gov The dual reactivity of compounds like Aziridine, 2-ethyl-1-(oxiranylmethyl)- makes them intriguing candidates for such advanced applications.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 2-ethyl-1-(oxiranylmethyl)aziridine, and how do reaction conditions influence regioselectivity?

- Methodological Answer : Synthesis typically involves nucleophilic ring-opening of epoxides or aziridine functionalization. For example, coupling aziridine derivatives with epoxides under basic conditions can yield the target compound. highlights the use of coupling constants (e.g., ) to confirm stereochemistry at C-2 and C-3 positions. Reaction optimization, such as controlling aziridine concentration (e.g., 1.5 mol/L in THF) and CO pressure (1.2 MPa), is critical for yield and regioselectivity, as shown in a one-pot synthesis of oxazolidinones .

Q. How can vibrational spectroscopy and computational modeling resolve ambiguities in structural assignments for aziridine derivatives?

- Methodological Answer : High-resolution FTIR spectroscopy combined with ab initio harmonic force field calculations (e.g., at the CCSD(T)/cc-pVTZ level) assigns vibrational modes (ν–ν) and distinguishes A-/B-type rotational bands. For instance, discrepancies in previous assignments for ν (C-N stretch) and ν (ring deformation) were resolved by comparing experimental rotational constants with computed values .

Q. What experimental strategies are used to characterize the reactivity of aziridine-epoxide hybrid systems?

- Methodological Answer : Reactivity studies often employ kinetic monitoring (e.g., NMR or HPLC) to track ring-opening reactions. For example, the oxirane moiety in 2-ethyl-1-(oxiranylmethyl)aziridine undergoes nucleophilic attack by CO under catalytic conditions (e.g., TPPH/TBACl), forming oxazolidin-2-ones with up to 99% selectivity. Reaction scope tables (Table 2 in ) detail substituent effects on conversion rates .

Advanced Research Questions

Q. How do Baeyer and Pitzer ring strain energies influence the reactivity of 2-ethyl-1-(oxiranylmethyl)aziridine in ring-opening reactions?

- Methodological Answer : The combined strain from aziridine (≈24 kcal/mol) and oxirane (≈27 kcal/mol) rings enhances electrophilicity. Computational studies (e.g., DFT with B3LYP/6-311++G**) quantify strain energy and predict regioselectivity in nucleophilic attacks. Experimental validation involves comparing activation barriers for ring-opening at aziridine vs. epoxide sites under controlled pH and solvent polarity .

Q. What computational approaches are used to predict and rationalize contradictory spectral data for aziridine derivatives?